1-(Benzenesulfonyl)-4-nitro-1H-imidazole

Description

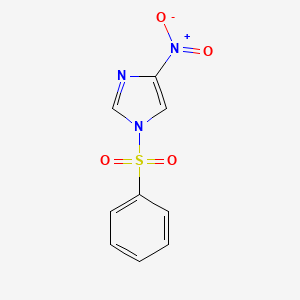

1-(Benzenesulfonyl)-4-nitro-1H-imidazole is a nitroimidazole derivative featuring a benzenesulfonyl group at the N1 position and a nitro group at the C4 position of the imidazole ring. The benzenesulfonyl moiety enhances stability and may influence pharmacokinetic properties, such as solubility and membrane permeability, compared to other substituents .

Properties

CAS No. |

74532-32-4 |

|---|---|

Molecular Formula |

C9H7N3O4S |

Molecular Weight |

253.24 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-nitroimidazole |

InChI |

InChI=1S/C9H7N3O4S/c13-12(14)9-6-11(7-10-9)17(15,16)8-4-2-1-3-5-8/h1-7H |

InChI Key |

BECYHQLKGKPVHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(N=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-(phenylsulfonyl)-1H-imidazole typically involves the nitration of 1-(phenylsulfonyl)-1H-imidazole. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the imidazole ring .

Industrial Production Methods

In an industrial setting, the production of 4-Nitro-1-(phenylsulfonyl)-1H-imidazole may involve large-scale nitration reactors with precise control over temperature and reaction time to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-(phenylsulfonyl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 4-amino-1-(phenylsulfonyl)-1H-imidazole.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

4-Nitro-1-(phenylsulfonyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

Mechanism of Action

The mechanism of action of 4-Nitro-1-(phenylsulfonyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may enhance the compound’s binding affinity to certain enzymes or receptors, contributing to its overall activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Nitroimidazole derivatives vary primarily in the substituent at the N1 position. Key structural analogs include:

- 1-Aryl-4-nitro-1H-imidazoles: Compounds like 1-(4-trifluoromethoxyphenyl)-4-nitro-1H-imidazole and 1-(3,4-dichlorophenyl)-4-nitro-1H-imidazole exhibit potent anti-trypanosomal activity, with efficacy in murine models at 25–100 mg/kg doses .

- 1-Alkyl-4-nitro-1H-imidazoles : Derivatives such as 1-(cyclobutylmethyl)-4-nitro-1H-imidazole and 1-(cyclopentylmethyl)-4-nitro-1H-imidazole are intermediates for sulfonamide-based inhibitors, with yields ranging from 88% to quantitative under microwave-assisted conditions .

- Sulfonamide Derivatives : Compounds like 5-bromo-3-chloro-N-(1-(cyclobutylmethyl)-1H-imidazol-4-yl)-2-hydroxybenzenesulfonamide (yield: ~18%) highlight the role of sulfonyl groups in target engagement, though steric hindrance from bulky substituents can reduce reactivity .

Structure-Activity Relationship (SAR) Insights

- Bulky Substituents : Reduce synthetic yields but may improve target selectivity (e.g., cyclopentylmethyl in WDR5-MYC inhibitors) .

Data Tables

Table 1: Structural and Activity Comparison of Key Nitroimidazole Derivatives

Biological Activity

1-(Benzenesulfonyl)-4-nitro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

This compound is characterized by the presence of a nitro group and a benzenesulfonyl moiety, which contribute to its reactivity and biological activity. The molecular formula is C10H8N4O3S, with a molecular weight of 252.26 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can damage cellular components such as DNA.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.

- DNA Interaction : Nitroimidazoles are known to bind to DNA, potentially inducing cytotoxic effects in rapidly dividing cells.

- Apoptosis Induction : Similar compounds have been shown to induce apoptosis through the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies suggest it may be effective against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HeLa cells with an IC50 value of approximately 5 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5 | Induction of apoptosis |

| A549 (Lung) | 10 | Cell cycle arrest |

| MCF-7 (Breast) | 15 | Inhibition of proliferation |

Case Study 1: Anticancer Efficacy

In a study published in Molecules, a derivative of the compound was tested against three cancer cell lines. The results indicated that the compound significantly increased Bax protein levels while decreasing Bcl-2 levels, leading to enhanced apoptosis in HeLa cells. This suggests that similar mechanisms may apply to this compound .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of nitroimidazoles found that derivatives similar to this compound showed potent activity against Helicobacter pylori, with MIC values comparable to standard antibiotics . This reinforces the potential application of such compounds in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.